molecular formula C21H17N3O2S B2466181 3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863593-65-1

3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2466181
CAS No.: 863593-65-1
M. Wt: 375.45
InChI Key: UXUHJQYFEYQKIM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-16(20-24-18-10-5-11-22-21(18)27-20)8-4-9-17(13)23-19(25)14-6-3-7-15(12-14)26-2/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUHJQYFEYQKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves the formation of the thiazolopyridine core followed by functionalization to introduce the methoxy and benzamide groups. One common method involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The thiazolopyridine moiety is particularly important for binding to target proteins and influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Thiazolo[5,4-b]pyridine Moieties

Compound A : (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide
  • Key Differences :
    • Substitution on the thiazolo[5,4-b]pyridine ring (5-methoxy vs. unsubstituted in the target compound).
    • Presence of a cyclopentyl group and sulfonyl-piperazine side chain.
  • Functional Role : Acts as a glucokinase (GK) activator, binding to an allosteric site ~20 Å from the glucose-binding pocket ().
  • Binding Interactions : Forms H-bonds with Arg63 on GK (distances: 4.7–4.9 Å) ().
Compound B : 3-Bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
  • Key Differences :
    • Bromine substituent at position 3 of the benzamide instead of methoxy.
  • Impact: Increased molecular weight (424.32 g/mol vs. 375.44 g/mol) ().
Compound C : PC190723 (3-[(6-chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide)
  • Key Differences :
    • Chloro and difluoro substituents on the benzamide ring.
    • Methoxy group replaced by a methylene-linked thiazolo[5,4-b]pyridine.
  • Functional Role : Potent FtsZ inhibitor targeting methicillin-resistant Staphylococcus aureus (MRSA) ().
  • Structural Insights : Docking studies (e.g., PDB 4DXD) reveal interactions with FtsZ’s GTPase domain, critical for bacterial cell division inhibition ().

Functional Analogs with Benzamide Cores

Compound D : 5-Fluoro-N-(6-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
  • Key Differences :
    • Triazolo[4,3-a]pyridine moiety instead of thiazolo[5,4-b]pyridine.
    • Fluorine and methoxy substitutions.
  • Functional Role : Targets kinases or epigenetic regulators ().

Comparative Data Table

Compound Name Molecular Formula Target/Pathway Key Structural Features Biological Activity
Target Compound C₂₁H₁₇N₃O₂S Sirtuin, DNA repair Methoxy-benzamide + thiazolo[5,4-b]pyridine Anti-aging, anti-cancer ()
PC190723 (Compound C) C₁₆H₁₀ClF₂N₃O₂S FtsZ (bacterial cell division) Chloro, difluoro-benzamide + thiazolo Anti-MRSA ()
3-Bromo analog (Compound B) C₂₀H₁₄BrN₃OS Undisclosed Bromo-benzamide + thiazolo Not reported ()
GK Activator (Compound A) C₂₉H₃₆N₆O₄S₂ Glucokinase Cyclopentyl, sulfonyl-piperazine + thiazolo Diabetes therapy ()

Research Findings and Mechanistic Insights

  • Target Compound : Sirtuin modulation likely involves interactions with NAD⁺-binding domains, though specific binding data are lacking. Its methoxy group may enhance solubility compared to halogenated analogs.
  • PC190723 : Demonstrated in vivo efficacy against MRSA (MIC: <1 µg/mL) due to FtsZ polymerization inhibition ().
  • Compound A : Allosteric GK activation improves glucose metabolism, with H-bonding to Arg63 critical for stabilizing the active conformation ().

Biological Activity

3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of NFκB Activation : Benzamide derivatives have shown the ability to inhibit NFκB activation, which is crucial for cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells .
  • Anticancer Activity : The thiazolo[5,4-b]pyridine moiety is known for its anticancer properties. Studies have demonstrated that similar compounds can induce cytotoxic effects in various cancer cell lines by interfering with cellular signaling pathways .
  • Anticonvulsant Properties : Some thiazole derivatives exhibit anticonvulsant activity, suggesting potential applications in epilepsy management .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Thiazolo[5,4-b]pyridineAnticancer<30
Benzamide DerivativeNFκB InhibitionNot specified
Thiazole AnalogAnticonvulsantED50 = 16

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of thiazolo[5,4-b]pyridine derivatives on human glioblastoma (U251) and melanoma (WM793) cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values less than 30 µM, highlighting their potential as therapeutic agents against resistant cancer types .

Case Study 2: NFκB Inhibition

In vitro studies on N-substituted benzamides revealed that certain modifications led to enhanced inhibition of NFκB activation. For instance, the introduction of specific substituents on the benzamide ring resulted in compounds that could induce apoptosis in cancer cells while inhibiting pro-survival pathways .

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